Nominal Mass Shift of +2 Da Enables Unambiguous MS Discrimination from Native PCE
Tetrachloroethylene-13C2 exhibits a nominal mass shift of M+2 relative to unlabeled tetrachloroethylene (M = 165.83 Da), a direct consequence of the replacement of both natural abundance carbon atoms (98.9% ¹²C) with ¹³C isotopes . In contrast, the singly-labeled analog Tetrachloroethylene-13C provides a mass shift of only M+1 . The M+2 shift of Tetrachloroethylene-13C2 ensures that the internal standard signal is completely resolved from the M+1 natural abundance isotopologue peak of unlabeled PCE (which arises from the ~1.1% natural abundance of ¹³C per carbon atom, resulting in a ~2.2% M+1 peak for C₂Cl₄) [1]. This separation is critical for accurate peak integration in complex environmental samples where matrix interferences are prevalent.
| Evidence Dimension | Nominal Mass Shift (Δ Da) from Unlabeled PCE |
|---|---|
| Target Compound Data | +2 Da |
| Comparator Or Baseline | Tetrachloroethylene-13C: +1 Da; Unlabeled PCE: 0 Da |
| Quantified Difference | Tetrachloroethylene-13C2 provides twice the mass shift of the singly-labeled analog, ensuring unambiguous separation from natural abundance isotopologues. |
| Conditions | Mass spectrometry analysis; nominal mass calculation based on molecular formula [¹³C]₂Cl₄ vs C₂Cl₄ |
Why This Matters
The +2 Da mass shift enables precise isotope dilution quantification by eliminating spectral overlap with the native analyte's natural abundance M+1 peak, thereby reducing bias and improving method detection limits in regulatory environmental monitoring.
- [1] NIST Chemistry WebBook. Tetrachloroethylene. Mass spectrum and isotopic abundance. View Source
